4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid
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Description
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid (CPOCA) is an important organic compound that is widely used in scientific research and in laboratory experiments. It is a synthetic compound that has a wide range of applications in various fields, due to its unique structure and properties.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research has shown that derivatives of butanoic acid, similar in structure to 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid, have been studied for their molecular docking and spectroscopic properties. Studies involving compounds like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have demonstrated their potential in bonding with biological targets such as Placenta growth factor (PIGF-1), suggesting good biological activities. These compounds have been analyzed using experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations, highlighting their stability, reactivity, and potential as nonlinear optical materials through the determination of their dipole moment and first hyperpolarizabilities (K. Vanasundari et al., 2018).
Vibrational, Structural, and Electronic Studies
Further research into the vibrational, structural, and electronic properties of similar butanoic acid derivatives has been conducted. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized and analyzed through various spectroscopic methods and theoretical calculations. Such studies have provided insight into the compound's vibrational wavenumbers, molecular structure, hyperpolarizability, and frontier molecular orbital energies. This research indicates the compound's applicability in understanding charge transfer within molecules and potential for developing new materials with desired electronic properties (Rahul Raju et al., 2015).
Advanced Oxidation Processes
Compounds with chlorophenyl groups have been explored for their role in advanced oxidation processes. A study focusing on the oxidative degradation of organic pollutants using 4-chlorophenol as a model substrate has revealed the effectiveness of certain reactions in environmental remediation. The research suggests that these compounds can participate in Fenton-like oxidation processes, which are crucial for the breakdown of toxic organic pollutants in water, thereby offering a pathway for environmental clean-up and water treatment technologies (A. D. Bokare and W. Choi, 2011).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-9-3-1-8(2-4-9)12(16)7-11(13(17)18)15-10-5-6-10/h1-4,10-11,15H,5-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLZKTLFWJQYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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